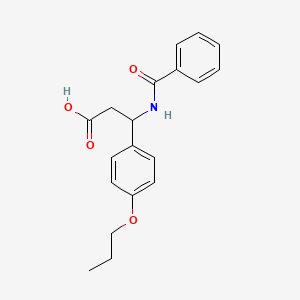
3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid
Übersicht
Beschreibung
3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid, also known as BPAP, is a chemical compound that has gained significant attention in the scientific community. BPAP belongs to the class of non-amphetamine stimulants and has been found to have a wide range of potential applications.
Wirkmechanismus
3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid has been found to have a unique mechanism of action that involves the activation of the TAAR1 and DAT. TAAR1 is a G protein-coupled receptor that is expressed in the brain and plays a role in the regulation of dopamine and other neurotransmitters. DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By activating TAAR1 and DAT, 3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid increases dopamine release in the brain, leading to improved cognitive function and motor control.
Biochemical and Physiological Effects:
3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid has been found to have a number of biochemical and physiological effects. In addition to increasing dopamine release, 3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid has been shown to increase the expression of various genes involved in dopamine synthesis and transport. 3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid has also been found to improve cognitive function in animal models, including memory, learning, and attention. Furthermore, 3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid has been shown to improve motor control in animal models of Parkinson's disease, suggesting that it may have therapeutic potential for this disorder.
Vorteile Und Einschränkungen Für Laborexperimente
3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid has several advantages for lab experiments, including its ability to improve cognitive function and motor control in animal models. However, there are also limitations to using 3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid. One area of research is to further investigate its mechanism of action and potential side effects. Another area of research is to explore its potential use as a treatment for various neurological disorders, such as Parkinson's disease and ADHD. Additionally, research could focus on developing new derivatives of 3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid with improved pharmacological properties. Overall, 3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid has significant potential for a wide range of scientific research applications and warrants further investigation.
Wissenschaftliche Forschungsanwendungen
3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid has been studied extensively for its potential use as a cognitive enhancer and as a treatment for various neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). 3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid has been found to have a unique mechanism of action that involves the activation of the trace amine-associated receptor 1 (TAAR1) and the dopamine transporter (DAT). This mechanism of action has been shown to increase dopamine release in the brain, leading to improved cognitive function and motor control.
Eigenschaften
IUPAC Name |
3-benzamido-3-(4-propoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-12-24-16-10-8-14(9-11-16)17(13-18(21)22)20-19(23)15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZJQZBAQFGBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionic acid, 3-benzoylamino-3-(4-propoxyphenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4299033.png)
![5-methyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4299037.png)
![5,5-dimethyl-3-[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B4299044.png)
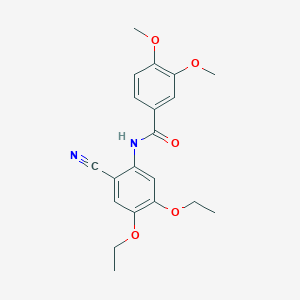
![3-(1,1,2,2-tetrafluoroethoxy)-N-({[4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B4299068.png)
![4-benzoyl-5-(3-fluorophenyl)-1-[3-(hexyloxy)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4299073.png)

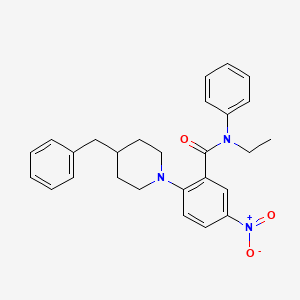
![3-[(3-chlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299087.png)
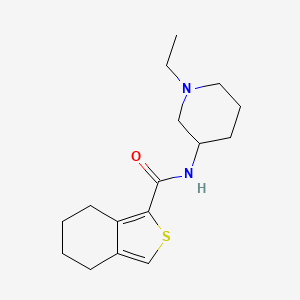
![3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299102.png)
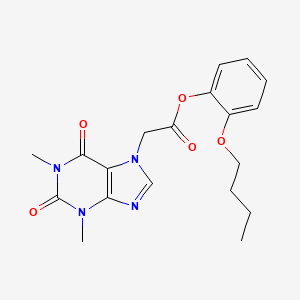
![2-[4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4299131.png)
![2-[4-(2,3-dimethylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4299140.png)